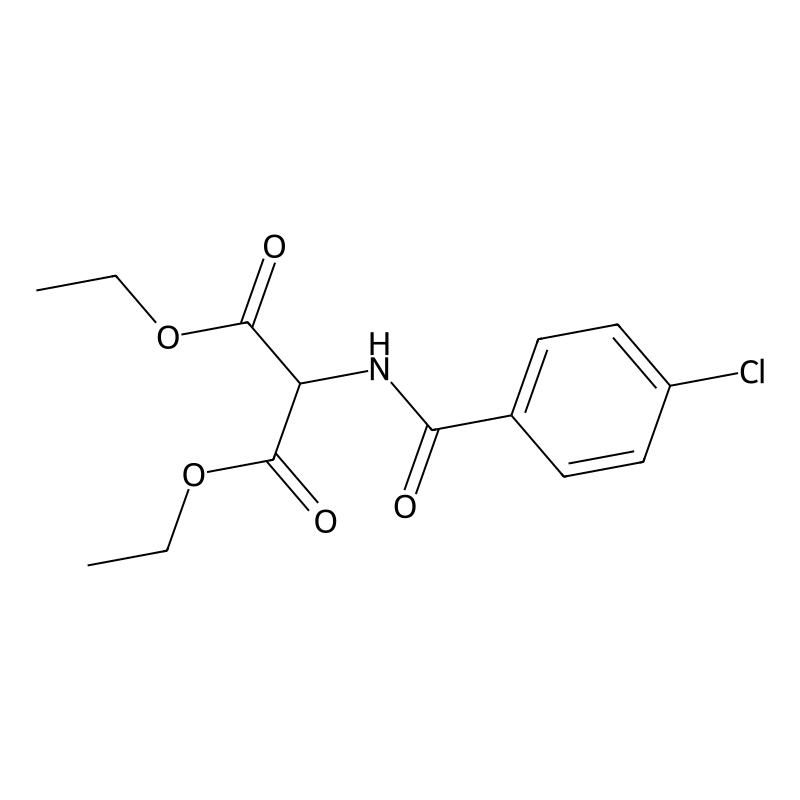

Diethyl 2-(4-chlorobenzamido)malonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Diethyl 2-(4-chlorobenzamido)malonate (CAS 81918-01-6) is a specialized, pre-functionalized malonate derivative primarily utilized as a critical advanced intermediate in the synthesis of the gastroprotective active pharmaceutical ingredient (API) Rebamipide. Unlike generic malonate esters, this compound features a pre-installed 4-chlorobenzamide moiety, which allows it to serve as a convergent building block for quinolinone-based amino acids. In industrial procurement, it is valued for its stability as a crystalline powder and its ability to bypass late-stage acylation steps in API manufacturing, thereby significantly reducing the formation of difficult-to-remove process impurities [1]. Furthermore, highly pure grades of this compound are procured as 'Rebamipide Impurity 4' for analytical reference standards in strict pharmacopeial compliance workflows [2].

Procuring generic amino acid precursors, such as diethyl acetamidomalonate or unprotected diethyl aminomalonate, as substitutes for Diethyl 2-(4-chlorobenzamido)malonate introduces severe downstream processing penalties. If a generic acetamidomalonate is used for the core alkylation step, the resulting intermediate requires harsh hydrolytic deprotection of the acetyl group followed by a late-stage Schotten-Baumann acylation with 4-chlorobenzoyl chloride. This linear approach generates significant amounts of over-acylated byproducts and unreacted amines, depressing the final API purity and requiring multiple costly recrystallizations [1]. Conversely, unprotected diethyl aminomalonate is highly unstable and prone to dimerization. By procuring the pre-functionalized 4-chlorobenzamido malonate, manufacturers lock in the critical pharmacophore early, enabling a streamlined hydrolysis-decarboxylation sequence that directly yields high-purity product [2].

API Purity and Yield Optimization via Convergent Synthesis

Utilizing Diethyl 2-(4-chlorobenzamido)malonate as the primary alkylation substrate for 4-(bromomethyl)carbostyril fundamentally improves the purity profile of the resulting Rebamipide API. Traditional linear routes relying on late-stage acylation of a carbostyril amino acid intermediate with 4-chlorobenzoyl chloride frequently suffer from incomplete reactions and high impurity burdens. By shifting the 4-chlorobenzoyl group to the initial malonate precursor, the synthetic sequence is reduced to a simple alkylation followed by hydrolysis and decarboxylation. Process patents demonstrate that this pre-functionalized route achieves a final API purity of 99.2%, bypassing the complex impurity profiles generated by late-stage acylation protocols [1].

| Evidence Dimension | Final API Purity |

| Target Compound Data | 99.2% purity achieved using the pre-functionalized 4-chlorobenzamido malonate route |

| Comparator Or Baseline | Traditional late-stage acylation route (high impurity burden, requires extensive recrystallization) |

| Quantified Difference | Elimination of late-stage acylation byproducts, achieving >99% purity directly |

| Conditions | Industrial-scale synthesis of Rebamipide via alkylation, hydrolysis, and decarboxylation |

Procuring the pre-functionalized malonate eliminates the need for harsh late-stage acylation, directly reducing purification costs and increasing overall API yield.

Analytical Utility as a Pharmacopeial Reference Standard

Beyond its role as a synthetic building block, highly pure Diethyl 2-(4-chlorobenzamido)malonate is strictly required as an analytical reference standard, officially designated as 'Rebamipide Impurity 4'. In quality control workflows, the ability to quantify unreacted starting materials or process degradants is mandatory for regulatory compliance. Procurement of this specific compound at analytical grade enables precise calibration of HPLC assays to detect trace levels of the malonate in the final API. Without this exact standard, manufacturers cannot accurately validate the clearance of the precursor during the final crystallization steps, risking batch rejection under stringent guidelines [1].

| Evidence Dimension | Analytical Calibration Capability |

| Target Compound Data | Enables absolute HPLC quantification of Impurity 4 in API |

| Comparator Or Baseline | Lack of specific reference standard (reliance on relative response factors) |

| Quantified Difference | Provides absolute quantification required for regulatory DMF (Drug Master File) submissions |

| Conditions | HPLC-based impurity profiling of Rebamipide API |

Procuring analytical-grade Diethyl 2-(4-chlorobenzamido)malonate is mandatory for validating API purity and ensuring successful regulatory filings.

Precursor Stability and Handling Efficiency

The stability of the malonate precursor is critical for reproducible industrial alkylation. Unprotected diethyl aminomalonate is notoriously unstable as a free base, rapidly degrading, which necessitates handling it as a hydrochloride salt and generating the free base in situ. In contrast, Diethyl 2-(4-chlorobenzamido)malonate is a stable, solid powder at room temperature. The electron-withdrawing nature of the 4-chlorobenzamide group protects the amine from unwanted side reactions and suitably acidifies the C-H proton at the 2-position, facilitating cleaner deprotonation and subsequent alkylation with electrophiles [1].

| Evidence Dimension | Precursor Handling and Stability |

| Target Compound Data | Stable, room-temperature solid powder; protected amine prevents dimerization |

| Comparator Or Baseline | Diethyl aminomalonate (unstable free base, requires in situ generation from HCl salt) |

| Quantified Difference | Eliminates the need for in situ neutralization and prevents stoichiometric drift |

| Conditions | Standard storage and preparation for base-catalyzed alkylation reactions |

Using a stable, pre-protected malonate ensures precise reaction stoichiometry and reduces batch-to-batch variability in large-scale manufacturing.

Commercial-Scale Synthesis of Rebamipide

Diethyl 2-(4-chlorobenzamido)malonate is the premier starting material for the convergent industrial synthesis of the gastroprotective drug Rebamipide. By utilizing this pre-functionalized malonate for the alkylation of 4-(bromomethyl)carbostyril, manufacturers avoid the problematic late-stage Schotten-Baumann acylation, streamlining the process to a high-yielding hydrolysis and decarboxylation sequence that consistently delivers API purity exceeding 99.2% [1].

Analytical Impurity Profiling and Quality Control

In pharmaceutical quality control laboratories, this compound is procured as 'Rebamipide Impurity 4' to serve as a critical reference standard. It is used to calibrate HPLC instruments, allowing analysts to accurately detect and quantify trace amounts of unreacted precursor in the final API, ensuring the product meets stringent pharmacopeial and ICH guidelines for impurity limits [2].

Development of Novel Quinolinone-Based Therapeutics

Beyond Rebamipide, the compound serves as a versatile building block for medicinal chemistry programs targeting novel quinolinone or indole-based ligands. Its stable, pre-installed 4-chlorobenzamide group provides a lipophilic pharmacophore that can be readily incorporated into diverse heterocyclic scaffolds via standard malonate alkylation and cyclization protocols, ensuring high precursor stability during library synthesis .

XLogP3

Wikipedia

Explore Compound Types